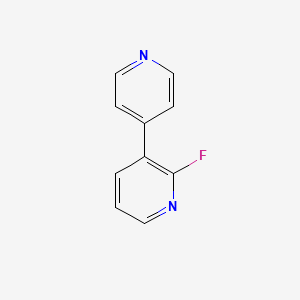

2-Fluoro-3-(pyridin-4-yl)pyridine

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpyridines. These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

Substituted 2-fluoropyridines were recently used in the synthesis of pyridine C-nucleosides as analogues of the natural nucleosides dC and dU . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis

The Pt [II] atom adopts a distorted square-planar coordination geometry, being C,N-chelated by a 2′,6′-difluoro-2,3′-bipyridine ligand and O,O′-chelated by a pentane-2,4-dionato anionic ligand .Applications De Recherche Scientifique

Fluorescence Sensors

- Hagimori et al. (2013) developed fluorescent Zn2+ sensors based on a pyridine-pyridone core structure. These sensors exhibit fluorescence ON/OFF switching with Zn2+ and are useful for biological applications including fluorescence imaging in living cells (Hagimori et al., 2013).

Kinase Inhibitors

- Caballero et al. (2011) conducted docking and quantitative structure-activity relationship studies on pyridine derivatives as c-Met kinase inhibitors. Their work helped in understanding molecular features that contribute to high inhibitory activity (Caballero et al., 2011).

Radioligands for Imaging

- Dollé et al. (1998, 1999) synthesized a fluoro compound closely related to 2-Fluoro-3-(pyridin-4-yl)pyridine for imaging central nicotinic acetylcholine receptors. This compound has high affinity and selectivity, making it suitable for PET imaging (Dollé et al., 1998), (Dollé et al., 1999).

Chemo-sensing Applications

- Rahman et al. (2017) developed salicylaldehyde-based hydrazones for fluorescent "turn on" chemo-sensing of Al3+. These hydrazones, including derivatives of this compound, showed high selectivity and were applied in living cells imaging (Rahman et al., 2017).

Novel Synthesis Methods

- Oberdorfer et al. (1988) reported the preparation of 1-[18F]fluoro-2-pyridone, a new 18F-labelled precursor, suggesting its utility in selective labeling in synthesis (Oberdorfer et al., 1988).

Electrosynthesis

- Fang et al. (2004) demonstrated the electrochemical synthesis of 4-fluoropyridine, an approach that highlights the versatility of pyridine fluorination and its implications in material science and medicinal chemistry (Fang et al., 2004).

Orientations Futures

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which 2-fluoro-3-(pyridin-4-yl)pyridine belongs, have been noted for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .

Mode of Action

Fluoropyridines are known to have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.

Biochemical Pathways

Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may play a role in various biochemical pathways.

Pharmacokinetics

The presence of fluorine atoms in the compound could potentially influence these properties, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Result of Action

Fluoropyridines are often used in the synthesis of biologically active compounds , suggesting that they may have various effects at the molecular and cellular level.

Action Environment

The presence of fluorine atoms in the compound could potentially influence these aspects, as fluorine-containing substituents are often incorporated into lead structures in the search for new pharmaceuticals with improved physical, biological, and environmental properties .

Propriétés

IUPAC Name |

2-fluoro-3-pyridin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2/c11-10-9(2-1-5-13-10)8-3-6-12-7-4-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHDWRQVPLMUBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide](/img/structure/B1439570.png)

![2,2,2-trifluoroethyl N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]carbamate](/img/structure/B1439575.png)